1-Pyrenemethanol
Overview
Description
1-Pyrenemethanol, also known as this compound, is a useful research compound. Its molecular formula is C17H12O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solar Cells
Cai et al. (2017) demonstrated that 1-Pyrenemethanol improves the electron mobility of ZnO cathode buffer layers in inverted polymer solar cells, leading to higher power conversion efficiency (Cai, Yuan, Liu, & Tu, 2017).
Nanocarriers for Drug Delivery
Feng et al. (2014) used this compound in synthesized polymer nanoparticles for controlled release of Nile Red under photo and pH stimulation, suggesting its potential as a nanocarrier in delivery systems (Feng, Dong, Han, & Wang, 2014).
Fluorescence Study
Nakashima et al. (1997) found that this compound enhances excimer formation on polystyrene latex particles, useful in studying adsorption on latex surfaces (Nakashima, Kido, Yekta, & Winnik, 1997).
Macromolecule Probing
Farhangi and Duhamel (2016) showed that this compound can probe the internal dynamics and interior polarity of macromolecules by steady-state and time-resolved fluorescence (Farhangi & Duhamel, 2016).
Nucleic Acids Imaging
Wu et al. (2012) utilized this compound as a molecular peptide beacon for the ratiometric sensing of nucleic acids, aiding in cellular imaging (Wu, Zou, Li, Sicking, Piantanida, Yi, & Schmuck, 2012).
Carbon Nanotube Functionalization
Li and Cooper-White (2013) used this compound initiated hyperbranched polyglycerol to non-covalently functionalize carbon nanotubes, improving water solubility and catalytic activity in CNT/metal hybrids (Li & Cooper-White, 2013).
Drug Carrier Monitoring
Hayashi et al. (2018) conjugated this compound with fatty acids to create probes that monitor the state of drug carriers and control drug release (Hayashi, Mitsuyoshi, Kamei, Shimanouchi, Suga, Okamoto, Nakamura, & Umakoshi, 2018).
Polycarbonate Composite Improvement
Choi, Choi, and Kim (2015) found that this compound serves as an effective interfacial agent in polycarbonate/multi-walled carbon nanotube composites, enhancing interfacial adhesion and MWCNT dispersion (Choi, Choi, & Kim, 2015).
Thermal Management in Electronics
Zou et al. (2019) reported that this compound modified graphene oxide films exhibit high thermal conductivity and flexibility, suitable for electronic device thermal management (Zou, Liu, Hu, Ning, Jiang, Xu, Fu, Li, & Yan, 2019).
Future Directions
1-Pyrenemethanol has been used to prepare graphene oxide (GO) films, which were further graphitized and roll compressed to fabricate graphene films (GFs) . These GFs showed excellent flexibility, tensile strength, thermal conductivity, and electrical conductivity, promoting their applications in thermal management . This suggests that this compound could have potential applications in the field of electronics and thermal management .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Pyrenemethanol is not fully understood. It is known that this compound can interact with its targets, leading to various biochemical changes. For instance, it has been used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for adenosine-5′-triphosphate (ATP) detection . The detailed mechanism of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
This compound may affect various biochemical pathways. It has been used as a starting material for the synthesis of pyrene-end poly(glycidyl methacrylate) polymer . It also serves as an initiator for the synthesis of pyrene core star polymers .
Result of Action
It is known that this compound can be used for the synthesis of 1-pyrenecarboxaldehyde, an important intermediate in pharmaceutical and agrochemical fields . The specific molecular and cellular effects of this compound’s action require further investigation .
Biochemical Analysis
Biochemical Properties
1-Pyrenemethanol interacts with various biomolecules in biochemical reactions. It is used as a starting material for the synthesis of pyrene-end poly (glycidyl methacrylate) polymer
Cellular Effects
It is known that it can be used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for ATP detection , which suggests that it may have some influence on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to be used as an initiator for the synthesis of pyrene core star polymers , suggesting that it may have some binding interactions with biomolecules and may influence changes in gene expression.
Properties
IUPAC Name |
pyren-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMLQSGYUCLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179219 | |
Record name | 1-Hydroxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-15-8 | |
Record name | 1-Pyrenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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